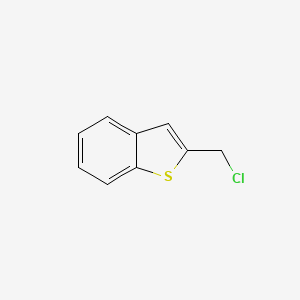

2-(Chloromethyl)-1-benzothiophene

Description

Significance of the Benzothiophene (B83047) Core in Heterocyclic Chemistry Research

The benzothiophene scaffold, which consists of a benzene ring fused to a thiophene (B33073) ring, is a privileged structure in chemistry. researchgate.netnih.gov This bicyclic system is aromatic and relatively stable, providing a robust foundation for building diverse molecular architectures. wikipedia.org The electron-rich sulfur atom within the thiophene ring plays a critical role in modulating the electronic properties of the molecule and can interact with biological targets through various non-covalent forces. researchgate.net

In medicinal chemistry, benzothiophene and its derivatives are recognized for a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antidiabetic properties. nih.govnih.govijpsjournal.com The structural framework of benzothiophene is present in several pharmaceutical drugs, such as the selective estrogen receptor modulator Raloxifene and the 5-lipoxygenase inhibitor Zileuton. wikipedia.orgmalayajournal.org

In materials science, the benzothiophene core is a key component in the design of organic semiconductors. mdpi.com Derivatives of chempanda.comBenzothieno[3,2-b] chempanda.combenzothiophene (BTBT), a related class of compounds, are extensively studied for their high charge carrier mobility, thermal stability, and tunable electronic properties, making them promising for applications in organic field-effect transistors (OFETs) and other electronic devices. mdpi.comresearchgate.net

Importance of the Chloromethyl Functionality in Synthetic Transformations

The chloromethyl group (–CH2Cl) is a highly useful functional group in organic synthesis. chempanda.comwikipedia.org It consists of a methyl group where one hydrogen atom has been replaced by a chlorine atom. This substitution makes the carbon atom electrophilic and susceptible to nucleophilic attack, while the chloride ion is a good leaving group.

This reactivity makes chloromethylated compounds, including 2-(Chloromethyl)-1-benzothiophene, valuable alkylating agents. They are frequently used to introduce the benzothienyl-methyl moiety into other molecules, such as amines, alcohols, and thiols. The process of introducing a chloromethyl group onto an aromatic ring is known as chloromethylation, a key reaction for creating versatile synthetic precursors. wikipedia.orgresearchgate.net The chloromethyl group can be readily transformed into a variety of other functional groups, further expanding its synthetic utility. This versatility allows chemists to construct complex molecules through sequential, controlled reactions. acs.org

Current Research Landscape and Knowledge Gaps Pertaining to this compound

Current research on this compound primarily focuses on its application as a reactive intermediate for the synthesis of more elaborate molecules. Scientists utilize its dual functionality—the stable aromatic core and the reactive side chain—to build novel compounds with specific biological or material properties. For example, it serves as a starting material in multi-step syntheses to create complex heterocyclic systems, such as fungicidal agents. sioc-journal.cn Research has also explored the reactivity of the benzothiophene ring itself in the presence of the chloromethyl group, revealing unexpected reaction pathways such as further chlorination at the C3 position. nih.gov

Despite its clear utility as a synthetic building block, significant knowledge gaps remain. There is limited published research on the intrinsic biological or physical properties of this compound itself. Most studies quickly move to derivatize it, leaving its own potential uncharacterized. Furthermore, its application in materials science, for instance as a monomer for polymerization or as a functional coating, is not extensively explored. A deeper investigation into the compound's standalone properties and a broader exploration of its reactivity with a wider range of substrates could open new avenues for its application in both medicinal and materials chemistry.

Outline Structure and Core Research Themes

This article is structured to provide a focused examination of this compound based on its chemical components and synthetic utility. The core research themes revolve around the significance of the benzothiophene scaffold in modern chemistry and the synthetic power imparted by the chloromethyl functional group. The discussion will highlight its role as a key intermediate in the construction of complex molecules for applications in medicine and materials science, while also pointing to areas where further research is needed to fully exploit its potential.

Detailed Research Findings

Research into this compound and related structures demonstrates its role as a versatile precursor. The following tables summarize key findings from synthetic transformations involving this compound and its analogs.

Table 1: Synthesis of Benzothiophene-Fused Heterocycles

This table outlines a reaction sequence where a chloromethyl-containing precursor is used to synthesize a complex, fused heterocyclic system with potential fungicidal activity.

| Step | Reactant(s) | Reagent(s) | Product | Research Focus | Reference |

| 1 | 2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one, 2-mercapto-benzonitrile | Base | 2-(3-aminobenzothiophene-2-yl)-4H-pyrido[1,2-a]pyrimidin-4-one | Thorpe-Ziegler Isomerization | sioc-journal.cn |

| 2 | Product from Step 1, Aromatic Aldehydes | Sulfamic Acid | Benzothieno[3',2':2,3]pyrido[4,5-d]pyrido[1,2-a]pyrimidines | Pictet-Spengler Reaction | sioc-journal.cn |

Table 2: Chlorination of Benzothiophene Derivatives

This table details an experimental observation where attempts to oxidize a benzothiophene derivative with sodium hypochlorite (B82951) led to an unexpected chlorination reaction, producing a related chloromethyl compound.

| Starting Material | Reagent(s) | Product(s) | Observation | Reference |

| 2-methylbenzo[b]thiophene (B72938) | Sodium Hypochlorite (NaOCl) | 2-Chloromethyl-3-chlorobenzo[b]thiophene | Unexpected C3-chlorination of the benzothiophene ring in addition to side-chain chlorination. | nih.gov |

| Benzothiophene-2-methanol | Sodium Hypochlorite (NaOCl) | Benzo[b]thiophene-2-carbaldehyde, 3-Chlorobenzo[b]thiophene-2-carbaldehyde | Oxidation of the alcohol to an aldehyde and concurrent chlorination at the C3 position. | nih.gov |

These findings underscore the role of this compound and its analogs as key intermediates. The reactivity of both the chloromethyl group and the benzothiophene ring allows for the construction of diverse and complex molecular architectures.

Propriétés

IUPAC Name |

2-(chloromethyl)-1-benzothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClS/c10-6-8-5-7-3-1-2-4-9(7)11-8/h1-5H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHDSVVPTMIYVGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(S2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10510524 | |

| Record name | 2-(Chloromethyl)-1-benzothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10510524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2076-88-2 | |

| Record name | 2-(Chloromethyl)-1-benzothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10510524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(chloromethyl)-1-benzothiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanistic Pathways and Reactivity of 2 Chloromethyl 1 Benzothiophene

Reactivity of the Chloromethyl Moiety

The chloromethyl group is a versatile functional handle, rendering the C2-benzylic position susceptible to a variety of chemical transformations. Its reactivity is primarily centered around nucleophilic substitution, intramolecular cyclization events, and radical processes.

Nucleophilic Substitution Reactions at the Chloromethyl Carbon

The carbon atom of the chloromethyl group is electrophilic and readily undergoes nucleophilic substitution reactions (S_N). The stability of the departing chloride ion and the resonance stabilization of the potential carbocation intermediate at the benzylic position facilitate these reactions. A diverse range of nucleophiles can be employed to displace the chlorine atom, leading to the formation of a wide array of 2-substituted benzothiophene (B83047) derivatives.

Common nucleophiles include amines, thiols, cyanide, and azide (B81097) ions. For instance, the reaction with primary or secondary amines yields the corresponding 2-(aminomethyl)-1-benzothiophenes. Similarly, treatment with thiols or their corresponding thiolates leads to the formation of 2-(thiomethyl)-1-benzothiophene derivatives. The reaction with potassium cyanide provides a route to 2-(cyanomethyl)-1-benzothiophene, a valuable intermediate for the synthesis of carboxylic acids and other derivatives. google.comstackexchange.com Furthermore, the use of sodium azide allows for the introduction of an azido (B1232118) group, which can be further transformed into an amino group or participate in click chemistry reactions. nih.govucl.ac.uklpnu.ua

The table below summarizes representative nucleophilic substitution reactions of 2-(chloromethyl)-1-benzothiophene.

| Nucleophile | Reagent | Product | Reaction Type |

| Amine (R₂NH) | R₂NH | 2-(Dialkylaminomethyl)-1-benzothiophene | Nucleophilic Substitution |

| Thiol (RSH) | RSH / Base | 2-(Aryl/Alkylthiomethyl)-1-benzothiophene | Nucleophilic Substitution |

| Cyanide | KCN | 2-(Cyanomethyl)-1-benzothiophene | Nucleophilic Substitution |

| Azide | NaN₃ | 2-(Azidomethyl)-1-benzothiophene | Nucleophilic Substitution |

This table presents a generalized summary of potential reactions based on the known reactivity of similar compounds.

Intramolecular Cyclization Initiated by the Chloromethyl Group

The reactive nature of the chloromethyl group can be harnessed to initiate intramolecular cyclization reactions, leading to the formation of new fused heterocyclic systems. These reactions typically proceed through the formation of a reactive intermediate from the chloromethyl group, which then undergoes cyclization onto the benzothiophene ring or a suitably positioned substituent.

One plausible pathway involves the intramolecular Friedel-Crafts alkylation. In the presence of a Lewis acid, the chloromethyl group can generate a benzylic carbocation, which can then attack an electron-rich position of the benzothiophene ring or an appended aromatic ring, leading to the formation of a new ring system.

Furthermore, derivatives of this compound can serve as precursors for the synthesis of thieno[2,3-b]pyridine (B153569) and related structures. scielo.brresearchgate.netconscientiabeam.comnih.govnih.gov For example, after conversion of the chloromethyl group to an appropriate nucleophilic or electrophilic center, intramolecular reaction with a suitably functionalized pyridine (B92270) or other heterocyclic precursor can lead to the desired fused system.

Radical Reactions Involving the Chloromethyl Group

The chloromethyl group can also participate in radical reactions, typically initiated by light or a radical initiator. Homolytic cleavage of the C-Cl bond can generate a 1-benzothiophen-2-ylmethyl radical. This radical can then undergo various transformations, including hydrogen abstraction, addition to unsaturated systems, or cyclization.

Radical halogenation, for instance, could potentially lead to further substitution on the methyl group, although this is less common than reactions involving the aromatic ring. More synthetically useful are radical cyclization reactions. If the this compound molecule contains a suitably positioned double bond or another radical acceptor, the initially formed radical can cyclize to form a new ring. nih.govnih.govprinceton.edursc.orgrsc.org This approach, often mediated by radical initiators like AIBN (azobisisobutyronitrile) and a radical mediator such as tributyltin hydride, provides a powerful method for constructing complex polycyclic structures.

Transformations of the Benzothiophene Ring System

While the chloromethyl group is a primary site of reactivity, the benzothiophene ring itself can undergo transformations, notably electrophilic substitution reactions. The electron-rich nature of the thiophene (B33073) ring makes it susceptible to attack by electrophiles.

C3-Chlorination Reactions and Regioselectivity Investigations

A significant transformation of the this compound ring system is chlorination at the C3 position. Investigations have shown that the regioselectivity of this reaction is highly dependent on the reaction conditions and the nature of the chlorinating agent. rsc.orgrsc.orgresearchgate.netresearchgate.netnih.govnih.gov

Sodium hypochlorite (B82951) (NaOCl) has been identified as an effective reagent for the C3-chlorination of C2-substituted benzothiophene derivatives. rsc.orgrsc.orgresearchgate.netnih.gov Studies have shown that using sodium hypochlorite pentahydrate in aqueous acetonitrile (B52724) at elevated temperatures (65–75 °C) leads to the formation of the corresponding 3-chloro derivatives in moderate to good yields. rsc.orgrsc.org

The proposed mechanism for this reaction involves the in-situ generation of hypochlorous acid (HOCl) from sodium hypochlorite. rsc.org The sulfur atom of the benzothiophene ring is believed to play a crucial role by interacting with the electrophilic chlorine of HOCl, leading to the formation of a chlorosulfonium-like intermediate. This intermediate then facilitates the electrophilic attack of a second equivalent of the chlorinating species at the C3 position, followed by rearomatization to yield the 3-chlorinated product. rsc.orgrsc.org

The regioselectivity for C3-chlorination is noteworthy. While electrophilic substitution on benzothiophene can occur at both C2 and C3 positions, the presence of a substituent at C2, such as the chloromethyl group, directs the incoming electrophile to the C3 position. This regioselectivity is a key aspect of the synthetic utility of this reaction. rsc.orgrsc.orgnih.gov It has been observed that the presence of vinyl and alkyl groups at the C2 position is well-tolerated, while alcohols can lead to competing oxidation reactions at the benzylic position. rsc.orgnih.gov Conversely, the presence of a carbonyl group at the C2-position can inhibit the halogenation reaction. rsc.orgnih.gov

Detailed Mechanistic Studies of C3-Chlorination (e.g., Hypochlorous Acidium Ion, Chloronium Ion Intermediates, S-Stabilized Carbocations)

The functionalization of benzothiophene rings is a key process for the development of novel drugs and materials. rsc.org A method for the C3-chlorination of C2-substituted benzothiophene derivatives, such as this compound, utilizes sodium hypochlorite pentahydrate (NaOCl·5H₂O) as the chlorine source. rsc.orgrsc.org Optimal transformations for this reaction occur in aqueous acetonitrile at temperatures between 65–75 °C. rsc.org

Detailed mechanistic insights have been elucidated through Density Functional Theory (DFT) calculations, which support a stepwise pathway involving several key intermediates. rsc.orgnih.gov The reaction is initiated by the heteroatom, which facilitates the formation of a hypochlorous acidium ion (H₂OCl⁺). rsc.orgrsc.orgnih.gov This species acts as the chloronium source for an electrophilic aromatic substitution. nih.gov

The proposed mechanism proceeds through the following key stages nih.govacs.org:

Formation of a hydroxylated sulfide (B99878) intermediate.

Generation of a hypochlorous acidium ion.

Electrophilic attack leading to the formation of a bridged C2–C3 chloronium ion intermediate .

Migration of the chlorine atom to the C3-position, assisted by the sulfur atom, leading to an S-stabilized C2-carbocation .

Rearomatization to yield the final C3-chlorinated product.

DFT calculations on 2-methylbenzo[b]thiophene (B72938) as a model substrate reveal a three-transition-state mechanism. nih.gov The rate-determining step is the formation of the hypochlorous acidium ion. nih.gov The sulfur atom plays a crucial role in the dissociation of the bridged chloronium ion and the subsequent rearomatization. nih.gov The presence of alkyl groups at the C2 position supports this reaction, whereas carbonyl groups inhibit it. rsc.org

Table 1: Relative Free Energies of Intermediates and Transition States in C3-Chlorination of 2-Methylbenzo[b]thiophene

| Species | Description | Relative Free Energy (kcal/mol) |

| M1 | Reactants (2-methylbenzo[b]thiophene + HOCl) | 0.0 |

| ‡TS1 | First Transition State | +20.9 |

| M5 | S-O Bond Association Intermediate | +16.0 |

| M6 | Hypochlorous Acidium Ion Intermediate | +18.9 |

| ‡TS2 | Second Transition State (Rate-Determining) | +22.8 |

| M8 | C2-Chlorinated Intermediate | -10.5 |

| ‡TS3 | Third Transition State (Chloronium Ion) | +11.2 |

| M10 | S-Stabilized Carbocation Intermediate | +8.0 |

| M11 | Product (3-chloro-2-methylbenzo[b]thiophene) | -18.0 |

Data derived from DFT calculations on 2-methylbenzo[b]thiophene. nih.gov

Oxidative Transformations of the Sulfur Heterocycle

The sulfur heterocycle in benzothiophene derivatives is susceptible to various oxidative transformations. The reaction of C2-substituted benzothiophenes with sodium hypochlorite can lead to oxidation at the sulfur atom, forming sulfoxides or sulfones. rsc.org Furthermore, oxidation of substituents, such as the conversion of methylbenzothiophene to the corresponding carboxylic acid, has been reported. rsc.org

Palladium-catalyzed oxidative carbonylation of 2-(methylthio)phenylacetylenes provides a route to benzothiophene-3-carboxylic esters under aerobic conditions. acs.org This process involves an intramolecular 5-endo-dig S-cyclization. acs.org Additionally, the degradation of benzothiophene can be achieved through ultrasonic irradiation, which generates hydroxyl radicals. eeer.org This advanced oxidation process leads to the formation of intermediates like hydroxybenzothiophenes, dihydroxybenzothiophenes, and benzothiophene-2,3-dione, ultimately resulting in the evolution of carbon dioxide and sulfite. eeer.org

The synthesis of benzothiophene derivatives can also be achieved through the intermolecular oxidative cyclization of thiophenols and alkynes, a reaction triggered by oxygen. nih.gov This highlights the role of oxidation in the fundamental construction of the benzothiophene framework itself.

Thermal Decomposition and Pyrolysis Mechanisms of Benzothiophenes

The thermal decomposition of benzothiophenes is a critical process in areas such as petroleum desulfurization. elsevierpure.com Studies on the pyrolysis of benzothiophene, often employing Density Functional Theory (DFT), have revealed that the reaction is typically initiated by hydrogen migration rather than direct bond rupture. acs.org

Alpha-Hydrogen Migration Pathways

The most probable initial step in the pyrolysis of benzothiophene is the migration of an α-hydrogen (at the C2 position) to the β-position (C3). acs.org This hydrogen transfer leads to the opening of the thiophene ring. acs.org The energy barrier for this process is significant, but it is considered the most favorable initiation pathway under pyrolysis conditions. acs.org Kinetic studies on related systems, such as the 1,5-intramolecular hydrogen migration in alkyl radicals, provide a basis for understanding the rates of these transfer reactions. nih.gov

C-S Bond Homolysis and Radical Product Formation

The pyrolysis of benzothiophene leads to the formation of several radical products. The dominating products are identified as the S radical and ethenethione. acs.org The formation of these products provides a reasonable explanation for experimental observations in benzothiophene pyrolysis. acs.org Under certain conditions, such as in the presence of nickel catalysts, C-S bond cleavage in dibenzothiophene (B1670422) sulfones can lead to sulfur-free biphenyls through cross-coupling reactions. researchgate.net

Kinetic and Thermodynamic Investigations of Reaction Mechanisms

Kinetic and thermodynamic studies provide quantitative insights into the feasibility and rates of the reactions involving benzothiophene. The hydrogenation of benzothiophene to dihydrobenzothiophene catalyzed by a ruthenium complex, (PPh₃)₃RuCl₂, follows the rate law r = k[cat][H₂], indicating a dependence on both catalyst and hydrogen concentration. thaiscience.info Large negative values of the entropy of activation (ΔS#) suggest a high degree of bond formation in the transition state. thaiscience.info

For the direct β-arylation of benzothiophenes, kinetic studies provide evidence for a Heck-type reaction pathway. acs.org Adsorption studies of benzothiophene onto zeolites show that the process follows pseudo-second-order kinetics and fits the Langmuir isotherm model, indicating monolayer adsorption. researchgate.net

Thermodynamic data, primarily in the form of activation energies, have been determined for various decomposition pathways through DFT calculations. These calculations are essential for comparing the competitiveness of different reaction channels, such as hydrogen migration versus C-S bond homolysis in pyrolysis.

Table 2: Selected Kinetic and Thermodynamic Data for Benzothiophene Reactions

| Reaction | System/Conditions | Kinetic/Thermodynamic Parameter | Value |

| Hydrogenation | (PPh₃)₃RuCl₂ catalyst, 150°C | Rate Law | r = k[cat][H₂] |

| Pyrolysis | DFT Calculation | Activation Energy (α-H migration) | ~75 kcal/mol (312.4 kJ/mol) |

| Adsorption | NiCeY Zeolite, 30°C | Adsorption Enthalpy (ΔH°) | -15.98 kJ/mol |

| Adsorption | NiCeY Zeolite, 30°C | Adsorption Entropy (ΔS°) | -18.78 J/(mol·K) |

| Adsorption | NiCeY Zeolite, 30°C | Gibbs Free Energy (ΔG°) | -10.31 kJ/mol |

| C3-Chlorination | DFT Calculation | Activation Energy (Rate-Determining Step) | +22.8 kcal/mol |

Data compiled from multiple sources. nih.govthaiscience.inforesearchgate.net

Derivatization and Advanced Structural Modifications of 2 Chloromethyl 1 Benzothiophene

Synthesis of Substituted 2-(Chloromethyl)-1-benzothiophene Derivatives

The synthesis of substituted benzothiophene (B83047) derivatives can be achieved through various strategies, including cyclization techniques, functional group interconversions, and transition metal-catalyzed reactions. benthamdirect.com While direct substitution on a pre-existing this compound is a primary route, other methods involve constructing the benzothiophene ring with the desired substituents already in place.

Nucleophilic substitution reactions are a common method for derivatizing the chloromethyl group. The chlorine atom can be displaced by a variety of nucleophiles to introduce new functional groups. For instance, reaction with amines can yield aminomethyl derivatives, while reaction with thiols can produce thiomethyl ethers. Another approach involves the cyclocondensation of substituted cinnamic acids with thionyl chloride to afford the core benzothiophene nucleus, which can then be further functionalized. researchgate.net

Advanced methods for creating substituted benzothiophenes include domino reactions, which allow for the formation of multiple C-C bonds in a single operation. These complex transformations can involve sequences like Knoevenagel condensation–Michael addition–intramolecular Thorpe-Ziegler cyclization. researchgate.net

Table 1: Selected Synthetic Methodologies for Benzothiophene Derivatives

| Methodology | Description | Key Reagents | Reference |

| Nucleophilic Substitution | Displacement of the chloride from the C2-chloromethyl group. | Amines, Thiols, Alkoxides | General Knowledge |

| Cyclocondensation | Formation of the benzothiophene ring from acyclic precursors. | Substituted Cinnamic Acids, Thionyl Chloride | researchgate.net |

| Domino Reactions | Multi-step one-pot synthesis for highly functionalized derivatives. | Thiophenones, Malononitrile, Aromatic Aldehydes | researchgate.net |

| Transition Metal Catalysis | C-H functionalization and cross-coupling reactions to add substituents. | Palladium catalysts, Aryl halides | nih.gov |

Construction of Fused Polycyclic Systems Incorporating the Benzothiophene Unit (e.g., Benzothiophene-Fused Pyrido[1,2-a]pyrimidine)

The this compound scaffold serves as a key building block for the synthesis of complex, fused polycyclic systems. A notable example is the construction of benzothiophene-fused pyrido[1,2-a]pyrimidines, which are of interest in medicinal chemistry. sioc-journal.cnnih.gov

A synthetic route to novel benzothieno[3',2':2,3]pyrido[4,5-d]pyrido[1,2-a]pyrimidines begins with a derivative of the title compound. sioc-journal.cn The synthesis involves a Thorpe-Ziegler isomerization of 2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one with 2-mercaptobenzonitrile. sioc-journal.cn This intermediate then undergoes a Pictet-Spengler reaction, catalyzed by sulfamic acid, to yield the final fused polycyclic system. sioc-journal.cn The structures of these complex molecules are typically confirmed using spectroscopic methods such as FT-IR, 1H NMR, and 13C NMR. sioc-journal.cn

Table 2: Key Reactions in the Synthesis of Benzothiophene-Fused Pyrido[1,2-a]pyrimidines

| Reaction | Description | Starting Materials | Catalyst |

| Thorpe-Ziegler Isomerization | An intramolecular condensation to form a cyclic aminonitrile intermediate. | 2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one, 2-mercaptobenzonitrile | Base |

| Pictet-Spengler Reaction | An electrophilic substitution reaction that cyclizes the intermediate to form the fused system. | 2-(3-aminobenzothiophene-2-yl)-4H-pyrido[1,2-a]pyrimidin-4-one | Sulfamic Acid |

Functionalization at Specific Positions (e.g., C2 and C3 of the Benzothiophene Ring)

The functionalization of the benzothiophene ring itself, particularly at the C2 and C3 positions, is a critical area of research for modifying the core structure. The reactivity of these positions differs significantly; the proton at the C2-position is generally more acidic and thus easier to functionalize than the C3-position. nih.govhw.ac.uk This difference often leads to challenges in achieving regioselectivity, especially for C3 functionalization. nih.gov

C2 Functionalization: Direct C2-arylation of benzothiophene derivatives can be achieved efficiently using ligand-free palladium catalysts with aryl bromides. researchgate.net C2-alkylation is also a common modification, though it can be challenging to control regioselectivity when the C3 position is unsubstituted. hw.ac.uk

C3 Functionalization: Selective functionalization at the C3 position is considerably more demanding. nih.govdntb.gov.ua Traditional methods for C3 C-H arylation often require palladium catalysts and specific coupling partners like aryl halides. nih.gov A novel method for the C3-chlorination of C2-substituted benzothiophenes utilizes sodium hypochlorite (B82951) pentahydrate (NaOCl·5H₂O) in aqueous acetonitrile (B52724). nih.gov This reaction proceeds via a proposed C2–C3 chloronium ion intermediate. nih.gov Furthermore, C3-alkylation and arylation can be achieved through an interrupted Pummerer reaction of benzothiophene S-oxides, which serve as versatile precursors for site-selective C-C bond formation at the C3 position. nih.gov

Table 3: Comparison of C2 and C3 Functionalization Methods

| Position | Reaction Type | Reagents/Catalyst | Key Features | Reference |

| C2 | Direct Arylation | Pd(OAc)₂, Aryl Bromide | High efficiency, ligand-free conditions. | researchgate.net |

| C2 | Alkylation | Ruthenium catalyst, Acrylates | Directed alkylation using a formyl group at C3. | hw.ac.uk |

| C3 | Chlorination | NaOCl·5H₂O | Novel method for C3-halogenation on C2-substituted rings. | nih.gov |

| C3 | Arylation/Alkylation | Benzothiophene S-oxides, TFAA | Interrupted Pummerer reaction for high regioselectivity. | nih.gov |

Structure-Activity Relationship Studies in Chemical Transformations

Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a molecule influences its reactivity and properties in chemical transformations. In the context of benzothiophene derivatives, SAR provides insights into how different substituents on the ring affect the outcomes of reactions.

The electronic and steric properties of substituents play a pivotal role. For example, in the oxidation of benzothiophene derivatives, the reactivity is influenced by the number and position of methyl groups. elsevierpure.com A methyl group at the C2-position was found to increase reactivity without causing steric hindrance to the oxidant's approach. elsevierpure.com This suggests that electronic effects (the electron-donating nature of the methyl group) are dominant in this transformation.

In C3-chlorination reactions using sodium hypochlorite, the nature of the substituent at the C2 position is critical. The reaction proceeds with alkyl and vinyl groups, but the presence of a carbonyl group at C2 inhibits the halogenation. nih.gov This indicates that electron-withdrawing groups at the C2 position deactivate the ring towards the electrophilic chlorination at C3. These findings highlight the delicate interplay between a substituent's electronic character and the feasibility of subsequent chemical modifications at other positions on the benzothiophene core. nih.govresearchgate.net

Computational and Theoretical Investigations of 2 Chloromethyl 1 Benzothiophene

Electronic Structure Analysis

The electronic characteristics of 2-(chloromethyl)-1-benzothiophene have been extensively studied to predict its reactivity and molecular behavior.

Density Functional Theory (DFT) for Molecular and Electronic Properties

Density Functional Theory (DFT) has proven to be a powerful tool for analyzing the molecular and electronic properties of benzothiophene (B83047) derivatives. nih.govproteobiojournal.comnih.gov By employing methods like B3LYP with various basis sets, researchers can accurately calculate geometric parameters and vibrational spectra. nih.govconicet.gov.ar These calculations are instrumental in understanding the structural and electronic characteristics of these compounds. nih.gov For instance, DFT can be used to determine the optimized molecular geometry, which often shows good agreement with experimental data from techniques like X-ray crystallography. nih.gov

Furthermore, DFT calculations provide insights into the electronic properties by determining molecular orbital energies and electrostatic potential surface maps. proteobiojournal.com This information is vital for understanding the molecule's reactivity and potential as a precursor in the synthesis of more complex structures. numberanalytics.com The use of computational packages like Gaussian allows for the calculation of these properties in different environments, such as the gas phase and in solvents, providing a comprehensive view of the molecule's behavior. proteobiojournal.comnih.gov

Frontier Molecular Orbitals (HOMO-LUMO) and Band Gap Analysis

The frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the electronic and optical properties of a molecule. The energy difference between the HOMO and LUMO, known as the band gap, provides insights into the molecule's stability and reactivity. conicet.gov.armdpi.com

For benzothiophene derivatives, the HOMO and LUMO energies are influenced by the substituents on the benzothiophene core. mdpi.comresearchgate.net A smaller HOMO-LUMO gap generally indicates higher reactivity. conicet.gov.ar Analysis of these orbitals helps in understanding the charge transfer within the molecule and its potential for use in electronic applications. academie-sciences.fr For example, in some benzothiophene systems, the lowest energy electronic transitions are predominantly associated with the HOMO to LUMO transition. mdpi.com

| Parameter | Energy (eV) |

|---|---|

| HOMO | -6.230 |

| LUMO | -2.400 |

| Band Gap (ΔE) | 3.830 |

Note: The data in this table is for 2,7-dibromo- benzothieno[3,2-b] benzothiophene (2,7-diBr-BTBT) as a representative example to illustrate the concept of HOMO-LUMO analysis in benzothiophene systems. Specific values for this compound would require dedicated calculations.

Charge Distribution and Reactivity Prediction

The distribution of charges within the this compound molecule is a key determinant of its reactivity. The electron-rich nature of the benzothiophene ring system makes it susceptible to electrophilic substitution reactions. numberanalytics.com The presence of the chloromethyl group introduces a reactive site, making the compound a valuable intermediate in synthesis.

Computational methods like Natural Bond Orbital (NBO) analysis can be used to calculate the atomic charges and understand intramolecular delocalization and hyperconjugative interactions. conicet.gov.ar The Mulliken population analysis is another method to determine the charge distribution, which can indicate which atoms are more likely to participate in chemical reactions. researchgate.net For instance, regions with higher electron density are considered electron-rich and are potential sites for electrophilic attack. proteobiojournal.com The reactivity of the chloromethyl group is particularly high towards nucleophiles, allowing for a variety of substitution reactions.

Reaction Mechanism Elucidation Through Computational Modeling

Computational modeling plays a crucial role in understanding the intricate details of reaction mechanisms involving this compound.

Transition State Analysis and Energy Barrier Calculations

Understanding the mechanism of reactions involving this compound can be achieved through the computational analysis of transition states and the calculation of activation energy barriers. DFT calculations can be employed to model the transition states of reactions, such as SN2 reactions with amines or thiols. By determining the energy of these transition states, the activation energy for the reaction can be calculated, providing insight into the reaction kinetics.

This type of analysis helps in predicting the feasibility and rate of a particular reaction pathway. For example, by comparing the energy barriers of different potential reaction mechanisms, the most likely pathway can be identified. These theoretical predictions can then be validated through experimental studies.

Identification of Key Intermediates

In multi-step reactions, the identification of key intermediates is essential for a complete understanding of the reaction mechanism. Computational modeling can be used to predict the structure and stability of potential intermediates. The sulfur atom in the benzothiophene ring can play a role in stabilizing intermediate species formed during reactions.

By calculating the energies of various possible intermediates, chemists can determine which are most likely to be formed during a reaction. This information is invaluable for designing synthetic routes and optimizing reaction conditions to favor the formation of the desired product. For instance, in reactions involving the chloromethyl group, carbocationic intermediates might be formed, and their stability can be assessed using computational methods.

Molecular Dynamics Simulations for Conformational and Dynamic Behavior

While specific molecular dynamics (MD) simulations for this compound are not extensively documented in publicly available literature, the methodology is widely applied to similar heterocyclic compounds to understand their conformational landscapes and dynamic properties. MD simulations model the atomic and molecular interactions over time, providing a detailed view of how molecules like this compound behave in different environments.

For a molecule such as this, MD simulations would typically be employed to:

Analyze Conformational Isomerism: Investigate the rotational freedom of the chloromethyl group relative to the benzothiophene core. This would involve calculating the potential energy surface to identify stable conformers and the energy barriers between them. Studies on similar substituted aromatic compounds have demonstrated the utility of such analyses. rsc.org

Simulate Solvation Effects: Model the behavior of this compound in various solvents to understand how intermolecular interactions influence its conformation and aggregation.

Predict Material Properties: In the solid state, MD simulations can predict packing arrangements and the resulting bulk properties, which are essential for applications in organic electronics.

Advanced MD methods can predict pKa values of large solvated molecules with high accuracy, which could be applied to understand the reactivity of this compound. ugent.be Furthermore, force field development, a critical component of accurate MD simulations, has been undertaken for chlorinated organic compounds, which would be essential for reliable simulations of this molecule. ugent.be

Studies on Electronic Transport Properties of Benzothiophene-Based Systems

The electronic properties of benzothiophene derivatives are a major focus of computational research due to their potential as organic semiconductors. researchgate.net Density Functional Theory (DFT) is a common tool used to investigate the electronic structure and charge transport properties of these materials. rsc.orgrsc.org

Studies on various benzothiophene derivatives reveal key insights that are applicable to this compound:

Frontier Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining the charge injection and transport characteristics. For many benzothiophene derivatives, these energies can be tuned by modifying substituents. rsc.org

Reorganization Energy: This parameter quantifies the geometric relaxation energy upon charge transfer and is a key factor in determining charge mobility. Lower reorganization energies are desirable for efficient charge transport.

Charge Carrier Mobility: Theoretical calculations can predict hole and electron mobilities. For instance, some thieno[2,3-b]benzothiophene derivatives have shown predicted hole mobilities as high as 0.28 cm² V⁻¹ s⁻¹. rsc.org The substitution pattern on the benzothiophene core significantly influences mobility, with some derivatives exhibiting balanced hole and electron transport. rsc.orgacs.org

Below is a table summarizing representative charge transport properties for some benzothiophene derivatives, illustrating the range of values that can be achieved through chemical modification.

| Compound/System | Predicted Hole Mobility (cm² V⁻¹ s⁻¹) | Predicted Electron Mobility (cm² V⁻¹ s⁻¹) | Key Finding |

| Thieno[2,3-b]benzothiophene Derivative 1 | 0.28 | - | Benefits hole transport. rsc.org |

| Thieno[2,3-b]benzothiophene Derivative 2 | 0.012 | 0.013 | Exhibits balanced charge transport. rsc.org |

| 2,7-bis(4-ethylphenyl) benzothieno[3,2-b] rsc.org benzothiophene (DBEP-BTBT) | 0.284 - 0.366 | - | Shows low anisotropy in hole mobility. acs.org |

| D(PhFCO)-BTBT | - | 0.228 - 0.238 | Exhibits isotropic electron mobilities. acs.org |

This table presents data for related benzothiophene compounds to illustrate typical transport properties, as specific data for this compound is not available.

Application of Crystallographic Databases and Statistical Methods in Structural Research

Crystallographic databases, such as the Cambridge Structural Database (CSD), are invaluable resources for structural research on organic molecules like this compound. cambridge.orgresearchgate.netnih.gov These databases contain vast amounts of experimentally determined crystal structures, allowing for systematic analysis of molecular geometries, intermolecular interactions, and packing motifs.

For a compound like this compound, these databases can be used to:

Compare Molecular Geometries: The bond lengths, bond angles, and torsion angles of the molecule can be compared with those of other benzothiophene derivatives to identify the structural effects of the chloromethyl substituent. nih.govnih.gov

Analyze Intermolecular Interactions: Hirshfeld surface analysis, a computational tool often used in conjunction with crystallographic data, can quantify and visualize the intermolecular contacts (e.g., C-H···π, π-π stacking) that dictate the crystal packing. cambridge.orgnih.gov

Understand Polymorphism: The CSD can be searched for known polymorphs of related compounds, providing insights into the potential for this compound to exist in different crystalline forms with varying physical properties. cambridge.org

For example, a study on a new polymorph of 1-benzothiophene-2-carboxylic acid utilized X-ray powder diffraction data and DFT-D calculations to determine its crystal structure, demonstrating a common workflow in structural research. cambridge.org The analysis revealed a complex 3D arrangement involving hydrogen-bonded dimers and various π-interactions. cambridge.org Similar methodologies could be applied to elucidate the solid-state structure of this compound.

The structural information gleaned from these databases and computational methods is critical for understanding and predicting the material's properties, from its melting point to its performance in electronic devices.

Future Research Directions and Emerging Paradigms for 2 Chloromethyl 1 Benzothiophene Research

Development of Novel and Highly Efficient Catalytic Systems for Synthesis

The synthesis of the benzothiophene (B83047) core and its derivatives has traditionally relied on a range of catalytic systems. However, future research will focus on developing catalysts that offer higher efficiency, selectivity, and sustainability. A major thrust in this area is the move away from expensive and toxic heavy metals towards more abundant and environmentally benign alternatives.

Key research directions include:

Transition Metal Catalysis: While palladium and gold have been used in benzothiophene synthesis, research is expanding to include catalysts based on copper, iridium, and other earth-abundant metals. organic-chemistry.orgacs.org For instance, copper-catalyzed cyclization reactions have shown promise for constructing the benzothiophene ring system. organic-chemistry.org Future work will likely focus on designing sophisticated ligands to enhance the activity and selectivity of these catalysts, specifically for the synthesis of functionalized benzothiophenes like the chloromethyl derivative.

Photocatalysis: Visible-light photocatalysis represents a green and powerful tool for organic synthesis. acs.orgacs.org This method uses light energy to drive chemical reactions, often under mild conditions. The development of organic dyes and semiconductor-based photocatalysts could enable novel pathways for the synthesis and functionalization of 2-(Chloromethyl)-1-benzothiophene, potentially reducing the reliance on high temperatures and harsh reagents. acs.org

Electrocatalysis: Electrochemical methods offer a reagent-free approach to oxidation and reduction reactions. The application of electrocatalysis to benzothiophene synthesis can provide a high degree of control over reaction conditions and minimize waste production. organic-chemistry.org Research into new electrode materials and catalytic mediators will be crucial for advancing this technology.

Heterogeneous Catalysis: To simplify product purification and catalyst recycling, the development of solid-supported catalysts is a key goal. Anchoring catalytic complexes onto materials like silica, polymers, or metal-organic frameworks (MOFs) can lead to more robust and reusable systems for the synthesis of this compound. mdpi.com

| Catalytic System | Potential Advantage for Synthesis | Key Research Focus |

| Earth-Abundant Metals (e.g., Cu, Fe) | Lower cost, reduced toxicity | Ligand design, reaction optimization |

| Visible-Light Photocatalysis | Mild reaction conditions, sustainable energy source | Development of novel organic and inorganic photocatalysts |

| Electrocatalysis | High control, reduced chemical waste | New electrode materials, mediator design |

| Heterogeneous Catalysis | Ease of separation, catalyst reusability | Stable support materials, catalyst anchoring techniques |

Exploration of Unconventional Reaction Pathways and Mechanisms

Future avenues of exploration include:

Domino Reactions: Also known as tandem or cascade reactions, these processes involve multiple bond-forming events occurring in a single pot without isolating intermediates. nih.govresearchgate.netmalayajournal.org Designing a domino sequence that leads directly to this compound or its precursors from simple starting materials would represent a significant increase in synthetic efficiency. researchgate.net For example, a sequence involving Knoevenagel condensation, Michael addition, and Thorpe-Ziegler cyclization has been used for other benzothiophenes. researchgate.netmalayajournal.org

Radical-Mediated Reactions: Radical chemistry offers unique opportunities for bond formation that are complementary to traditional ionic pathways. Photocatalytic methods, for instance, can generate radicals under mild conditions to initiate cyclization and annulation processes, which could be harnessed for benzothiophene ring formation. acs.orgacs.orgresearchgate.net

C-H Activation/Functionalization: Directly functionalizing existing carbon-hydrogen bonds is a highly atom-economical strategy. Developing catalytic systems that can selectively activate a C-H bond on a precursor molecule to introduce the chloromethyl group or build the thiophene (B33073) ring would eliminate the need for pre-functionalized starting materials, streamlining the synthesis.

Integration of Advanced Robotics and Automation in Synthesis and Characterization

The synthesis and optimization of chemical reactions can be a time-consuming, manual process. The integration of robotics and automation is set to revolutionize this landscape by enabling high-throughput experimentation and data collection. drugtargetreview.comnih.govresearchgate.net

Key developments in this area include:

Automated Synthesis Platforms: Robotic systems can perform multi-step syntheses with high precision and reproducibility. nih.govresearchgate.net These platforms can be programmed to vary reaction parameters such as temperature, concentration, and catalyst loading, allowing for the rapid optimization of the synthesis of this compound. nih.gov Open-source platforms are making this technology more accessible. beilstein-journals.org

Flow Chemistry: Continuous flow reactors offer superior control over reaction conditions compared to traditional batch chemistry. drugtargetreview.comnih.gov The automation of flow chemistry systems allows for the safe and efficient synthesis of compounds, as well as the ability to scale up production seamlessly. drugtargetreview.com

High-Throughput Screening: By combining automated synthesis with rapid analytical techniques, researchers can create and test large libraries of derivatives based on the this compound scaffold. This approach accelerates the discovery of new molecules with desired properties.

AI and Machine Learning: Artificial intelligence can be used to plan synthetic routes and predict reaction outcomes. drugtargetreview.com By analyzing vast datasets of chemical reactions, machine learning algorithms can suggest optimal conditions for synthesizing this compound, minimizing the amount of empirical experimentation required.

| Technology | Application in this compound Research |

| Robotic Synthesis | Automated optimization of reaction conditions, high-throughput synthesis of derivatives |

| Flow Chemistry | Precise control over synthesis, improved safety, and scalability |

| AI-Driven Planning | In silico prediction of optimal synthetic routes and reaction outcomes |

Multiscale Computational Modeling for Predicting Complex Chemical Phenomena

Computational chemistry has become an indispensable tool for understanding and predicting chemical behavior. For this compound, computational modeling can provide insights that are difficult or impossible to obtain through experimentation alone.

Future research will leverage:

Density Functional Theory (DFT): DFT calculations are used to elucidate reaction mechanisms, predict the stability of intermediates, and understand the electronic structure of molecules. nih.gov This can guide the design of more efficient catalysts and the prediction of reaction regioselectivity in the synthesis of benzothiophene derivatives. nih.gov

Time-Dependent DFT (TD-DFT): This method is used to predict the electronic absorption and emission properties of molecules. mdpi.com For derivatives of this compound being investigated for applications in materials science, TD-DFT can help in designing compounds with specific optical and electronic properties. mdpi.com

Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of molecules over time, providing insights into conformational dynamics, solvation effects, and interactions with other molecules. This can be particularly useful for understanding the properties of materials derived from this compound.

Advancements in In-Situ and Real-Time Analytical Monitoring of Reactions

A detailed understanding of reaction kinetics and mechanisms requires the ability to monitor the reaction as it happens. Advancements in analytical techniques are making it possible to gain real-time insights into chemical transformations.

Emerging paradigms in this area include:

Process Analytical Technology (PAT): The integration of in-situ analytical techniques into chemical reactors allows for continuous monitoring of reaction progress. Spectroscopic methods such as Fourier-transform infrared spectroscopy (FTIR), Raman spectroscopy, and nuclear magnetic resonance (NMR) can track the concentration of reactants, intermediates, and products in real-time.

Mass Spectrometry: Techniques like native mass spectrometry are being developed for real-time monitoring of reactions, providing detailed information about the species present in the reaction mixture. nih.gov This can be invaluable for identifying transient intermediates and elucidating complex reaction networks in the synthesis of this compound.

Integrated Systems: The combination of automated flow chemistry systems with in-situ analytical tools creates a powerful platform for data-rich experimentation. youtube.com The real-time data can be fed into algorithms that automatically adjust reaction conditions to optimize yield and selectivity, leading to self-optimizing synthetic processes.

| Analytical Technique | Information Gained | Application in Synthesis |

| In-Situ FTIR/Raman | Real-time concentration of functional groups | Reaction kinetics, endpoint determination |

| In-Situ NMR | Real-time structural information and quantification | Mechanistic studies, impurity profiling |

| Real-Time Mass Spectrometry | Identification of intermediates and products | Elucidation of reaction pathways |

Q & A

Q. What are the recommended synthetic routes for preparing 2-(Chloromethyl)-1-benzothiophene with high purity?

The synthesis typically involves multi-step organic reactions. A common approach includes Friedel-Crafts alkylation or halogenation of benzothiophene derivatives. For example, chloromethylation can be achieved using chloromethylating agents (e.g., ClCH₂OCH₃ in the presence of Lewis acids like AlCl₃). Post-synthesis, column chromatography with silica gel (hexane/ethyl acetate gradients) is recommended for purification. Ensure reaction progress is monitored via TLC or GC-MS .

Q. How should researchers characterize the structural purity of this compound?

Use a combination of spectroscopic techniques:

- ¹H/¹³C NMR : Confirm the chloromethyl group’s presence (δ ~4.5 ppm for CH₂Cl in ¹H NMR).

- Mass spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺ for C₉H₇ClS).

- FT-IR : Identify C-Cl stretching vibrations (~650 cm⁻¹). Cross-reference data with PubChem entries or crystallographic databases for validation .

Q. What are the key applications of this compound in medicinal chemistry?

The chloromethyl group serves as a reactive handle for functionalization. Applications include:

- Pharmacophore development : Coupling with amines or thiols to create bioactive molecules (e.g., enzyme inhibitors).

- Prodrug synthesis : Derivatization for controlled release in drug delivery systems. Studies on analogous compounds highlight its utility in designing anticancer and antimicrobial agents .

Q. What precautions are necessary for handling this compound in the lab?

- Use PPE (gloves, goggles) due to potential skin/eye irritation.

- Store in a cool, dry environment under inert gas (N₂/Ar) to prevent hydrolysis of the chloromethyl group.

- Dispose of waste via halogenated solvent disposal protocols .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in nucleophilic substitution reactions?

Density Functional Theory (DFT) calculations can model transition states and charge distribution. For example:

- Calculate electrostatic potential maps to identify electrophilic centers (e.g., chloromethyl carbon).

- Simulate reaction pathways with nucleophiles (e.g., amines) to predict regioselectivity. Compare results with experimental kinetics (e.g., SN2 vs. SN1 mechanisms) .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

- Meta-analysis : Aggregate data from multiple studies to identify trends (e.g., IC₅₀ variability against cancer cell lines).

- Structural validation : Confirm derivative purity via X-ray crystallography to rule out impurities affecting bioactivity.

- Assay standardization : Use consistent cell lines (e.g., HeLa vs. MCF-7) and control compounds .

Q. How does the chloromethyl group influence the environmental persistence of this compound?

Conduct hydrolysis studies under varied pH and temperature conditions. For example:

Q. What catalytic systems enhance the functionalization of this compound in cross-coupling reactions?

- Palladium catalysts : Enable Suzuki-Miyaura coupling with aryl boronic acids (e.g., Pd(PPh₃)₄, K₂CO₃ in DMF).

- Copper-mediated reactions : Facilitate Ullmann-type couplings for C-N bond formation. Optimize solvent polarity and ligand design to improve yields .

Q. How can researchers design multi-step syntheses using this compound as a building block?

- Step 1 : Synthesize the core benzothiophene via cyclization of thiophenol derivatives.

- Step 2 : Introduce the chloromethyl group via radical or electrophilic substitution.

- Step 3 : Functionalize further (e.g., amination, carboxylation) for target molecules. Document intermediate stability and optimize protecting group strategies .

Q. What role does steric hindrance play in the reactivity of this compound derivatives?

Use X-ray crystallography or molecular modeling to analyze steric effects. For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.